molecular formula C16H17NO4S B2865812 Methyl 4-((2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)carbamoyl)benzoate CAS No. 1351661-65-8

Methyl 4-((2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2865812
CAS No.: 1351661-65-8
M. Wt: 319.38
InChI Key: QDUWGBBZJGPUCU-UHFFFAOYSA-N
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Description

Methyl 4-((2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a carbamoyl group, which is further connected to a hydroxyethyl group substituted with a methylthiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)carbamoyl)benzoate typically involves multi-step organic reactionsThe hydroxyethyl group is then added via a nucleophilic substitution reaction, and finally, the methylthiophene ring is introduced through a coupling reaction, such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste, adhering to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-((2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)carbamoyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-((2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, while the methylthiophene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 4-[[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-10-7-8-22-14(10)13(18)9-17-15(19)11-3-5-12(6-4-11)16(20)21-2/h3-8,13,18H,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUWGBBZJGPUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C2=CC=C(C=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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